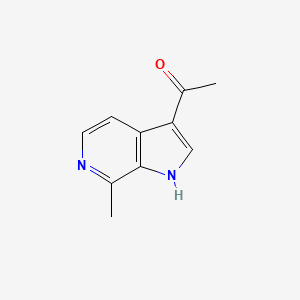

3-Acetyl-7-Methyl-6-azaindole

CAS No.:

Cat. No.: VC15774249

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

| Standard InChI | InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3 |

| Standard InChI Key | XAATXCHGBGQSJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC2=C1NC=C2C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The compound’s core structure, 7-azaindole, consists of a bicyclic system combining pyrrole and pyridine rings. The numbering convention places the pyridine-like nitrogen at position 1 and the pyrrole-like nitrogen at position 7. Substitutions at positions 3 (acetyl) and 6 (methyl) distinguish this derivative from simpler azaindoles. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=CN2)C(=O)C |

| InChIKey | VSCNCIAQMRBEBC-UHFFFAOYSA-N |

| PubChem CID | 68308656 |

The acetyl group at position 3 introduces a ketone functionality, which may participate in hydrogen bonding or serve as a site for further derivatization.

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 3-acetyl-6-methyl-7-azaindole remain unpublished, studies on parent 7-azaindole reveal a propensity for forming hydrogen-bonded tetramers in the solid state . These interactions involve N–H···N bonds between the pyrrole NH and pyridine N atoms, creating robust supramolecular architectures . The methyl and acetyl substituents in 3-acetyl-6-methyl-7-azaindole are expected to perturb these interactions, potentially enhancing solubility or altering packing motifs.

Synthetic Methodologies

General Approaches to Azaindole Synthesis

The synthesis of 7-azaindole derivatives typically begins with functionalized pyridine or pyrrole precursors. For 3-acetyl-6-methyl-7-azaindole, a plausible route involves:

-

Condensation Reactions: Coupling of 6-methyl-7-azaindole with acetylating agents such as acetic anhydride or acetyl chloride under Friedel-Crafts conditions.

-

Cross-Coupling Strategies: Palladium-catalyzed Suzuki-Miyaura reactions, as demonstrated for related C3,C6-diaryl-7-azaindoles . While direct evidence for this compound’s synthesis is scarce, analogous procedures using 6-chloro-3-iodo-7-azaindole intermediates suggest feasibility .

Challenges and Optimization

| Compound | % ST Inhibition (10 μM) | Cytotoxicity (IC, μM) |

|---|---|---|

| 11d | 72% | >200 |

| 11f | 71% | >200 |

Data adapted from Singh et al. (2023) .

The acetyl group may enhance binding to the IN active site by forming hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) or magnesium cofactors . Molecular docking studies of analogous compounds reveal favorable interactions with the PFV-integrase model, particularly when para-substituted aryl groups occupy the C3 position .

Structure-Activity Relationships (SAR)

Key SAR insights from related azaindoles include:

-

Para-Substitution: Electron-donating groups (e.g., -OCH) at the C3 aryl position improve %ST inhibition by 3-fold compared to meta-substituted analogs .

-

Heteroaryl Compatibility: Pyridyl and benzodioxolyl groups at C6 enhance solubility without compromising activity .

-

Cytotoxicity Profile: Low cytotoxicity (IC > 200 μM) in TZM-bl cells suggests favorable therapeutic indices for further development .

Computational and Mechanistic Studies

Molecular Docking and Dynamics

Docking simulations of 3-acetyl-6-methyl-7-azaindole into the HIV-1 IN active site (PDB: 3OYA) predict:

-

Hydrogen Bonding: Between the acetyl oxygen and Lys159.

-

Pi-Stacking: The azaindole core aligns with Tyr212 via π-π interactions.

-

Metal Coordination: The pyridine nitrogen may coordinate Mg ions critical for catalytic activity .

These interactions mirror those observed with Raltegravir, a clinically approved IN inhibitor, underscoring the compound’s potential as a lead structure .

Future Directions and Challenges

Synthetic Chemistry Priorities

-

Regioselective Functionalization: Developing methods for selective C4 or C5 derivatization to expand structural diversity.

-

Green Chemistry Approaches: Exploring photocatalytic or microwave-assisted reactions to improve yields and reduce reliance on palladium catalysts .

Pharmacological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume